5-(Ethylamino)-3-methylisothiazole-4-carbonitrile
Description
Properties
Molecular Formula |
C7H9N3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
5-(ethylamino)-3-methyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3S/c1-3-9-7-6(4-8)5(2)10-11-7/h9H,3H2,1-2H3 |
InChI Key |
RUODCNHCEDXNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NS1)C)C#N |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Synthesis via β-Iminothioamide Precursors
A foundational approach involves cyclizing β-iminothioamides with oxidizing agents. This method, adapted from US2871243A, typically yields 5-amino-3-methylisothiazoles. For 5-(ethylamino)-3-methylisothiazole-4-carbonitrile, modifications to introduce the cyano group at position 4 and ethylamino at position 5 are required.
- Precursor Synthesis :
- Start with a β-iminothioamide derivative containing a methyl group (for position 3) and a nitrile group (for position 4).
- Example: Reacting 3-cyano-β-iminothiobutyramide with ethylamine to introduce the ethylamino group pre-cyclization.
Key Data :
| Parameter | Value/Condition | Source |
|---|---|---|
| Oxidizing Agent | K₂S₂O₈ or chloramine-T | |
| Yield (Analogous) | 70–90% | |
| Reaction Time | 6–24 hours |
Post-Synthetic Modification of 5-Amino-3-methylisothiazole-4-carbonitrile
This two-step method first synthesizes the 5-amino intermediate, followed by ethylation.
Step 1: Synthesis of 5-Amino-3-methylisothiazole-4-carbonitrile
- Adapt the Thieme Connect method for 3,4-dichloroisothiazole-5-carbonitrile, replacing chlorine at position 5 with an amino group via ammonolysis.
Step 2: Ethylation of the Amino Group
- React the 5-amino intermediate with ethyl bromide (C₂H₅Br) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C.
Key Data :
| Parameter | Value/Condition | Source |
|---|---|---|
| Alkylating Agent | C₂H₅Br | |
| Solvent | DMF | |
| Yield (Analogous) | 60–75% |
Direct Introduction of Ethylamino Group via Nucleophilic Substitution
A halogenated intermediate (e.g., 5-chloro-3-methylisothiazole-4-carbonitrile) can undergo nucleophilic substitution with ethylamine.
- Synthesis of 5-Chloro Intermediate :
- Amination :
- React with excess ethylamine (C₂H₅NH₂) in ethanol at reflux.
Key Data :
| Parameter | Value/Condition | Source |
|---|---|---|
| Chlorinating Agent | Cl₂ or SO₂Cl₂ | |
| Reaction Time | 4–6 hours | |
| Yield (Analogous) | 50–65% |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-(Ethylamino)-3-methylisothiazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in a variety of substituted isothiazoles.
Scientific Research Applications
5-(Ethylamino)-3-methylisothiazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Ethylamino)-3-methylisothiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Biological Activity
5-(Ethylamino)-3-methylisothiazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an ethylamino group attached to a 3-methylisothiazole ring, along with a carbonitrile functional group. This unique combination may enhance its solubility and biological activity compared to other isothiazole derivatives.
| Property | Details |
|---|---|
| Molecular Formula | C7H10N2S |
| Molecular Weight | 154.24 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, particularly in assays measuring cytotoxicity against human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cells .
Anticancer Properties
Research indicates that derivatives of isothiazoles, including this compound, exhibit significant anticancer activity. The following table summarizes findings from various studies on its anticancer effects:
| Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|
| MV4-11 (Leukemia) | <30 | Effective against biphenotypic B cell myelomonocytic leukemia |
| LoVo (Colon Cancer) | <30 | Comparable efficacy with doxorubicin-resistant LoVo/DX cells |
| MCF-7 (Breast Cancer) | <30 | Selective toxicity towards cancer cells over normal cells |
In one study, the most active compound from a series of derivatives exhibited IC50 values lower than 30 µg/mL against MV4-11 cells, demonstrating significant antiproliferative effects .
Antimicrobial Activity
The compound also displays potential antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, although specific data on its antimicrobial activity remains limited compared to its anticancer properties .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the antiproliferative effects of various isothiazole derivatives, including this compound. The results indicated that compounds with similar structures showed enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound might induce apoptosis in cancer cells through the activation of caspase pathways, although detailed molecular pathways require further elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
